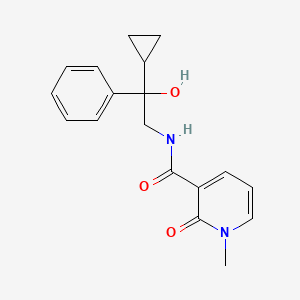
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dihydropyridine core and various functional groups that contribute to its biological activity. The molecular formula is C18H22N2O3 with a molecular weight of approximately 314.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 2034408-54-1 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor effects. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell cycle arrest in the G0/G1 phase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that it can reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases. The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity has been linked to its protective effects on neuronal cells exposed to toxic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition leads to disrupted cell proliferation in tumor cells .
- Modulation of Apoptotic Pathways : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in cancer cells, enhancing its antitumor efficacy .
- Antioxidant Activity : Its capacity to enhance endogenous antioxidant defenses contributes to its neuroprotective effects, reducing neuronal damage from oxidative stress .
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study reported an increase in survival rates among treated animals .
- Neuroprotection in Models of Alzheimer's Disease : In models mimicking Alzheimer's pathology, treatment with this compound led to improved cognitive function and reduced amyloid-beta accumulation in the brain .
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-11-5-8-15(17(20)22)16(21)19-12-18(23,14-9-10-14)13-6-3-2-4-7-13/h2-8,11,14,23H,9-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUWTQDMTKQKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













